Selfotel - 110347-85-8

Selfotel

Catalog Number: EVT-282527
CAS Number: 110347-85-8
Molecular Formula: C7H14NO5P
Molecular Weight: 223.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selfotel (CGS 19755) is a synthetic compound developed for its potential neuroprotective properties. [] It is classified as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. [, , , , , ] NMDA receptors are a subtype of glutamate receptors, which play a crucial role in excitatory neurotransmission in the central nervous system. [, ] Selfotel acts by binding to the glutamate binding site on NMDA receptors, thereby blocking the binding of glutamate and preventing excessive activation of these receptors. [, , ]

Synthesis Analysis

Selfotel can be synthesized starting from readily available glycine and alanine esters. [] The synthesis involves a combination of phase-transfer catalyzed asymmetric alkylation followed by reductive amination. [] A detailed description of the synthetic procedure can be found in the cited research article. []

Molecular Structure Analysis

Selfotel's molecular structure consists of a piperidine ring substituted with a phosphonomethyl group and a carboxylic acid moiety. [, ] The specific stereochemistry of these substituents is crucial for its biological activity. [, ] Monocrystal X-ray diffraction analysis of synthesized Selfotel analogs confirmed the cis-hydrogenation process during the synthesis. []

Chemical Reactions Analysis

The primary chemical reactions involving Selfotel revolve around its synthesis and the potential for structural modifications to generate analogs. [, , ] One example is the palladium-catalyzed cross-coupling reaction (Hirao coupling) between dialkyl phosphites and bromopyridinecarboxylates, followed by hydrolysis to produce a series of aromatic esters as Selfotel analogs. [, ] Subsequent hydrogenation of these analogs using platinum oxide as a catalyst yields phosphonopiperidylcarboxylic acids. []

Mechanism of Action

Selfotel exerts its neuroprotective effects by acting as a competitive antagonist at the NMDA receptor. [, , , ] It binds to the glutamate recognition site on the NMDA receptor, preventing glutamate from binding and activating the receptor. [, , ] This action reduces the excessive influx of calcium ions into neurons, which is a key contributor to neuronal damage in conditions like ischemia and head trauma. [, , , ]

Applications
  • Stroke: Selfotel demonstrated neuroprotective effects in animal models of ischemic stroke. [, , , , , ] Studies explored its ability to reduce infarct size and improve neurological outcomes. [, , ]
  • Traumatic Brain Injury: Preclinical research investigated Selfotel's potential to mitigate neuronal damage and improve functional outcomes in animal models of traumatic brain injury. [, , , , , , , , ]
  • Spinal Cord Injury: One study examined the efficacy of Selfotel in a porcine model of spinal cord ischemia, but it did not show a significant protective effect. []
  • Developing NMDA Receptor Antagonists with Improved Safety Profiles: Future research should focus on designing NMDA receptor antagonists with a wider therapeutic index, minimizing the risk of undesirable psychomimetic and cardiovascular side effects observed with Selfotel. [, , ]
  • Exploring Subtype-Selective NMDA Receptor Antagonists: Targeting specific NMDA receptor subtypes, such as NR2B-containing receptors, could offer improved efficacy and reduced side effects compared to non-selective antagonists like Selfotel. [, , ]
  • Investigating Combination Therapies: Combining NMDA receptor antagonists with other neuroprotective agents targeting different pathways involved in neuronal damage could potentially enhance therapeutic efficacy. [, ]
  • Developing Improved Preclinical Models: Refining existing animal models and developing novel in vitro models that better recapitulate human disease pathophysiology are crucial for accurately predicting the efficacy and safety of NMDA receptor antagonists in clinical trials. [, ]

MK-801 (dizocilpine)

    AP5 (D-AP5)

    • Compound Description: AP5 (2-Amino-5-phosphonopentanoic acid) and its enantiomer D-AP5 are competitive NMDA receptor antagonists that bind to the glutamate binding site. [] They have shown neuroprotective effects in animal models of cerebral ischemia. []
    • Relevance: AP5 and D-AP5 share a similar mechanism of action with Selfotel as competitive NMDA receptor antagonists. [] They are relevant to Selfotel in the context of understanding structure-activity relationships of competitive NMDA antagonists for neuroprotection.

    CPP (4-(3-Phosphonopropyl)-piperazine-2-carboxylic acid)

    • Compound Description: CPP is another competitive NMDA receptor antagonist. [, ] It is a structural analog of AP5 and acts similarly by blocking the glutamate binding site. []
    • Relevance: CPP's relevance to Selfotel lies in its shared classification as a competitive NMDA antagonist and its investigation as a potential neuroprotective agent. []

    D-CPPene [D-(E)-4-(3-Phosphonopropyl-2-enyl) piperazine-2-carboxylic acid]

    • Compound Description: D-CPPene is a competitive NMDA receptor antagonist with improved blood-brain barrier permeability compared to earlier competitive antagonists. [, ]
    • Relevance: D-CPPene, like Selfotel, represents an attempt to develop a competitive NMDA antagonist with improved pharmacological properties for neuroprotection. []

    Cerestat (Aptiganel Hydrochloride)

    • Compound Description: Cerestat is a non-competitive NMDA receptor antagonist that acts by blocking the receptor's ion channel. [] It has been investigated in clinical trials for ischemic stroke. [, ]
    • Relevance: Cerestat, although a non-competitive antagonist, is relevant to Selfotel because both were investigated as potential neuroprotectants in stroke. [, ] Their clinical development highlights the challenges associated with translating preclinical neuroprotection findings with NMDA antagonists to humans. [, ]

    Eliprodil

    • Compound Description: Eliprodil is a non-competitive NMDA receptor antagonist that preferentially blocks NR2B-containing NMDA receptors. [, ] It has been studied in clinical trials for stroke but was discontinued due to an unfavorable risk/benefit ratio. [, ]
    • Relevance: Eliprodil's relevance to Selfotel is that both drugs exemplify the challenges and failures encountered in developing NMDA receptor antagonists for stroke, albeit with different mechanisms of action and receptor subtype selectivity. [, ]

    GV150526

    • Compound Description: GV150526 is a competitive NMDA receptor antagonist that acts at the glycine binding site. [, ] It is considered a second-generation NMDA antagonist and has shown better tolerability compared to earlier compounds. []
    • Relevance: GV150526 represents an alternative approach to NMDA receptor antagonism compared to Selfotel. [, ] By targeting the glycine site, it aims to achieve neuroprotection with a potentially improved safety profile. []

    Magnesium

    • Compound Description: Magnesium acts as a non-competitive NMDA receptor antagonist by blocking the receptor's ion channel. [, ]
    • Relevance: Magnesium is relevant in this context due to its endogenous NMDA receptor antagonism and its investigation as a potential neuroprotectant. [] It highlights the potential therapeutic relevance of modulating NMDA receptor activity.

    Dextromethorphan

    • Compound Description: Dextromethorphan is a non-competitive NMDA receptor antagonist. []

    EAA-090 (Perzinfotel)

    • Compound Description: EAA-090 is a novel, selective, and competitive NMDA receptor antagonist. [, ] It has shown efficacy in blocking thermal hypersensitivity in animal models, suggesting potential for pain management. []

    EAB-318

    • Compound Description: EAB-318 is a novel NMDA receptor antagonist with a unique structure. [, ] It exhibits potent antagonism at both NMDA and AMPA/kainate receptors. []
    • Relevance: EAB-318's unique dual action on NMDA and AMPA/kainate receptors distinguishes it from Selfotel. [] Its development emphasizes the exploration of multi-target approaches for neuroprotection.

    Properties

    CAS Number

    110347-85-8

    Product Name

    Selfotel

    IUPAC Name

    (2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid

    Molecular Formula

    C7H14NO5P

    Molecular Weight

    223.16 g/mol

    InChI

    InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1

    InChI Key

    LPMRCCNDNGONCD-NTSWFWBYSA-N

    SMILES

    C1CNC(CC1CP(=O)(O)O)C(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    2-piperidinecarboxylic acid, 4-(phosphonomethyl)-, cis-
    4-(phosphonomethyl)-2-piperidinecarboxylic acid
    CGS 19755
    CGS-19755
    selfotel

    Canonical SMILES

    C1CNC(CC1CP(=O)(O)O)C(=O)O

    Isomeric SMILES

    C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.